molecular formula C11H8N2O2 B1280147 6-Phenylpyrimidine-4-carboxylic acid CAS No. 28668-32-8

6-Phenylpyrimidine-4-carboxylic acid

Cat. No.: B1280147
CAS No.: 28668-32-8
M. Wt: 200.19 g/mol
InChI Key: WPZVBDSJGHLIMS-UHFFFAOYSA-N
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Description

6-Phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a phenyl group at the 6-position and a carboxylic acid group at the 4-position

Biochemical Analysis

Biochemical Properties

6-Phenylpyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is xanthine oxidase. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against xanthine oxidase, with some derivatives displaying submicromolar inhibitory potency . This interaction is crucial as xanthine oxidase is involved in the oxidative metabolism of purines, and its inhibition can have therapeutic implications for conditions like gout and hyperuricemia.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on xanthine oxidase can lead to reduced production of reactive oxygen species (ROS), thereby affecting oxidative stress levels within cells . Additionally, the compound’s interaction with other cellular enzymes and proteins can alter metabolic flux and gene expression patterns, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of xanthine oxidase, inhibiting its activity and preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This binding interaction is facilitated by the structural compatibility of this compound with the enzyme’s active site, allowing it to act as a competitive inhibitor. Additionally, the compound may influence other molecular pathways by interacting with different biomolecules, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to its degradation, which may reduce its efficacy as an enzyme inhibitor . Additionally, long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with xanthine oxidase. By inhibiting this enzyme, the compound affects the purine metabolism pathway, leading to reduced production of uric acid . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, influencing metabolic flux and altering metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, its interaction with nuclear proteins can lead to its accumulation in the nucleus, where it may influence gene expression and other nuclear processes. Similarly, localization in the cytoplasm can affect cytoplasmic enzymes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of benzaldehyde with urea to form 6-phenylpyrimidine, followed by carboxylation at the 4-position. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalytic processes and green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, phenyl derivatives, and various functionalized carboxylic acids .

Scientific Research Applications

6-Phenylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyrimidine-4-carboxylic acid
  • 4-Phenylpyrimidine-2-carboxylic acid
  • 6-Methylpyrimidine-4-carboxylic acid

Uniqueness

6-Phenylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZVBDSJGHLIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503350
Record name 6-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28668-32-8
Record name 6-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenyl-4-pyrimidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives interact with xanthine oxidase and what are the downstream effects of this interaction?

A1: While the provided abstract doesn't detail the specific interaction mechanism, the paper title indicates that 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives act as xanthine oxidase inhibitors []. Xanthine oxidase is an enzyme involved in the metabolic breakdown of purines, ultimately leading to the production of uric acid. Inhibiting this enzyme can lower uric acid levels in the blood. This mechanism is particularly relevant for conditions like gout, where elevated uric acid levels lead to crystal formation and inflammation. Further research into the specific binding interactions and inhibitory kinetics of these derivatives would be necessary to fully elucidate their mechanism of action.

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